tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate, also known as 4-azidomethylpiperidine-1-carboxylic acid tert-butyl ester, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in water and other organic solvents. This compound has been studied for its ability to act as a substrate for the enzyme transglutaminase, which is involved in the cross-linking of proteins. It is also used as a reagent for the synthesis of other organic compounds, such as peptides and amines.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. For instance, it serves as a starting material in the synthesis of compounds like crizotinib, which are significant in medical research and pharmaceutical applications (Kong et al., 2016).
Key Intermediate in Drug Synthesis
This chemical is also identified as a key intermediate in the synthesis of drugs like Vandetanib. Such compounds are synthesized through a series of reactions, highlighting the importance of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate in the pharmaceutical industry (Wang et al., 2015).
Synthons for Piperidine Derivatives
This compound is also used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives, which are valuable in various chemical research and development projects (Moskalenko & Boev, 2014).
Structural Studies and Derivatives
Extensive structural studies have been conducted on derivatives of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate. These studies provide insights into the molecular packing and crystalline structures, which are fundamental in drug design and material science (Didierjean et al., 2004).
Anticancer Drug Intermediates
Significantly, tert-butyl 4-(azidomethyl)piperidine-1-carboxylate is used in the synthesis of intermediates for small molecule anticancer drugs. This underscores its role in the ongoing research and development of new cancer therapies (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl 4-(azidomethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSPDBWZJTTOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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